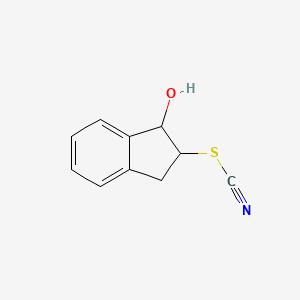

2-thiocyanato-2,3-dihydro-1H-inden-1-ol

Description

2-Thiocyanato-2,3-dihydro-1H-inden-1-ol is a derivative of 2,3-dihydro-1H-inden-1-ol, where the hydroxyl group at the 1-position is retained, and a thiocyanate (-SCN) substituent is introduced at the 2-position. This compound belongs to a class of indanol derivatives characterized by a bicyclic indene framework fused with a hydroxyl group, which serves as a versatile scaffold in medicinal chemistry and materials science.

Properties

CAS No. |

379668-79-8 |

|---|---|

Molecular Formula |

C10H9NOS |

Molecular Weight |

191.25 g/mol |

IUPAC Name |

(1-hydroxy-2,3-dihydro-1H-inden-2-yl) thiocyanate |

InChI |

InChI=1S/C10H9NOS/c11-6-13-9-5-7-3-1-2-4-8(7)10(9)12/h1-4,9-10,12H,5H2 |

InChI Key |

FPKWSZJQQMIGAP-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)O)SC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-thiocyanato-2,3-dihydro-1H-inden-1-ol can be achieved through several methods. One common approach involves the thiocyanation of 2,3-dihydro-1H-inden-1-ol. This reaction typically uses thiocyanogen (SCN)_2 or a thiocyanate salt (e.g., potassium thiocyanate) in the presence of an oxidizing agent such as hydrogen peroxide or iodine. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of 2-thiocyanato-2,3-dihydro-1H-inden-1-ol would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the choice of solvents and reagents would be optimized to ensure environmental and economic sustainability.

Chemical Reactions Analysis

Types of Reactions

2-Thiocyanato-2,3-dihydro-1H-inden-1-ol can undergo various chemical reactions, including:

Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.

Reduction: The compound can be reduced to form thiol derivatives.

Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols in the presence of a base (e.g., sodium hydroxide) are used for substitution reactions.

Major Products Formed

Oxidation: Sulfonyl derivatives.

Reduction: Thiol derivatives.

Substitution: Corresponding amine or alcohol derivatives.

Scientific Research Applications

2-Thiocyanato-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-thiocyanato-2,3-dihydro-1H-inden-1-ol and its derivatives involves interactions with various molecular targets. The thiocyanate group can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or disruption of cellular processes. The specific pathways involved depend on the particular derivative and its target.

Comparison with Similar Compounds

Key Observations :

Comparison with Derivatives :

- Nitro Derivatives : Synthesized via nitration of pre-functionalized intermediates, achieving 86–89% yields .

- PD-1/PD-L1 Inhibitors : 4-Phenyl derivatives utilize rigidified linkers for enhanced binding; S-enantiomers show superior activity .

Physicochemical Properties

Notes:

- Thiocyanate’s polarity may improve aqueous solubility relative to chloro or amino analogs.

- Thermal stability could be lower due to the labile SCN group compared to robust aryl substituents .

Biological Activity

2-Thiocyanato-2,3-dihydro-1H-inden-1-ol, with the CAS number 379668-79-8, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiocyanate functional group attached to a dihydro-indene structure. Its unique configuration contributes to its diverse biological activities.

Antimicrobial Properties

Research indicates that 2-thiocyanato-2,3-dihydro-1H-inden-1-ol exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it can reduce the production of pro-inflammatory cytokines in response to stimuli such as lipopolysaccharides (LPS). This suggests potential applications in treating inflammatory diseases.

Antitumor Activity

Preliminary studies suggest that 2-thiocyanato-2,3-dihydro-1H-inden-1-ol may possess antitumor properties. In cellular assays, it has shown the ability to induce apoptosis in cancer cell lines, indicating a possible role in cancer therapy.

The proposed mechanisms through which 2-thiocyanato-2,3-dihydro-1H-inden-1-ol exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism, leading to altered cell function.

- Cytokine Modulation : It appears to modulate the release of cytokines, thereby affecting inflammatory responses.

- Membrane Disruption : The interaction with microbial cell membranes may lead to increased permeability and subsequent cell death.

Case Studies and Research Findings

Comparative Analysis

When compared to similar compounds, 2-thiocyanato-2,3-dihydro-1H-inden-1-ol shows unique biological profiles due to its thiocyanate group. For instance:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 4-Methylthioaniline | Moderate antimicrobial | Lacks anti-inflammatory properties |

| Benzothiazole derivatives | Antimicrobial and anticancer | More toxic side effects observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.